AA-1777 Superior Efficacy in Reducing Leukocyte Migration vs. AA-861 in Allergic Inflammation Models
AA-1777 demonstrates significant in vivo efficacy in reducing leukocyte migration, a key functional outcome in inflammation. In an IgG-BSA complex-induced pleurisy model in rats, AA-1777 reduced the migration of polymorphonuclear and mononuclear leukocytes by approximately 50% [1]. This contrasts with the 5-LO inhibitor AA-861, which was reported to have no effect in similar rat models of allergic pleurisy, highlighting a clear differential in functional anti-inflammatory activity between these two compounds [2].
| Evidence Dimension | In vivo reduction in leukocyte migration |
|---|---|
| Target Compound Data | Approximately 50% reduction |
| Comparator Or Baseline | AA-861 (another 5-LO inhibitor) |
| Quantified Difference | AA-1777 (50% reduction) vs. AA-861 (No effect) |
| Conditions | Rat IgG-BSA complex-induced pleurisy model |
Why This Matters
This functional in vivo difference is critical for researchers seeking a tool compound with proven efficacy in leukocyte migration assays, where another 5-LO inhibitor fails.
- [1] Tanaka K, et al. Roles of leukotrienes in two rat allergic inflammatory models; IgE-mediated and IgG-antigen complex-induced pleurisies. Prostaglandins. 1986 Jun;31(6):1099-116. View Source
- [2] Makino H, et al. Role of leukotrienes in rat reversed passive Arthus pleurisy and the effect of AA-861, a 5-lipoxygenase inhibitor. Int Arch Allergy Appl Immunol. 1986;79(1):38-44. View Source
